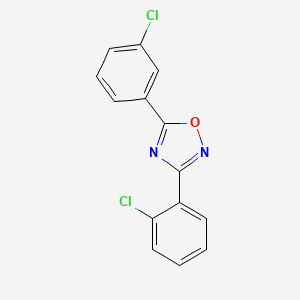![molecular formula C16H14ClNO4 B5885864 (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid, also known as fenofibric acid, is a drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) or "good" cholesterol.
作用機序
The mechanism of action of (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid involves the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in the reduction of triglyceride levels in the blood. Additionally, PPARα activation leads to increased production of HDL cholesterol, which helps to remove excess cholesterol from the bloodstream.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on lipid metabolism. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardiovascular benefits.
実験室実験の利点と制限
One advantage of using (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in clinical trials and has been shown to be effective and well-tolerated in patients with high cholesterol and triglyceride levels. However, one limitation of using this compound in lab experiments is its specificity for PPARα, which may limit its use in studying other pathways involved in lipid metabolism.
将来の方向性
For research on (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid include exploring its potential use in combination with other drugs for the treatment of cardiovascular disease. Additionally, further studies are needed to investigate its effects on other pathways involved in lipid metabolism and its potential use in the treatment of other metabolic disorders such as diabetes and obesity. Finally, the development of new formulations and delivery methods may improve its efficacy and reduce its side effects.
合成法
The synthesis method of (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid has been extensively studied for its effects on lipid metabolism and cardiovascular disease. It has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. These effects are mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism.
特性
IUPAC Name |
2-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-10-15(19)18-12-7-5-11(6-8-12)9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUFHRSCXLSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)